2,5-Diiodo-4-methylbenzoyl chloride

Description

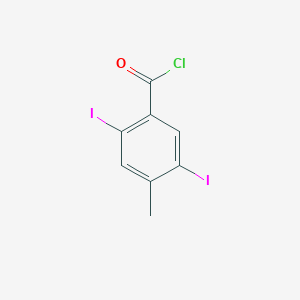

2,5-Diiodo-4-methylbenzoyl chloride (CAS: Not explicitly provided) is a halogenated benzoyl chloride derivative with the molecular formula C₈H₅ClI₂O. Its structure features a benzoyl chloride backbone substituted with iodine atoms at the 2- and 5-positions and a methyl group at the 4-position. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in pharmaceutical and materials science applications where heavy halogen substituents are advantageous. Its high molecular weight (406.5 g/mol) and electron-withdrawing iodine substituents enhance its reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No. |

831217-20-0 |

|---|---|

Molecular Formula |

C8H5ClI2O |

Molecular Weight |

406.38 g/mol |

IUPAC Name |

2,5-diiodo-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H5ClI2O/c1-4-2-7(11)5(8(9)12)3-6(4)10/h2-3H,1H3 |

InChI Key |

OMNJPXOTSZRYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Dimethoxy-4-methylbenzoyl Chloride

A structurally analogous compound is 3,5-dimethoxy-4-methylbenzoyl chloride (CAS: 34523-76-7, molecular formula: C₁₀H₁₁ClO₃ ), which substitutes iodine with methoxy (-OCH₃) groups at the 3- and 5-positions. Key differences include:

Key Findings :

- Reactivity : The electron-withdrawing iodine groups in this compound increase electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the electron-donating methoxy groups in 3,5-dimethoxy-4-methylbenzoyl chloride .

- In contrast, iodine substituents may introduce steric hindrance and sensitivity to light or moisture.

- Safety: Both compounds require careful handling due to benzoyl chloride’s corrosive nature.

4-Methylbenzoyl Chloride

4-Methylbenzoyl chloride (CAS: 874-60-2, molecular formula: C₈H₇ClO ) lacks halogen substituents, featuring only a methyl group at the 4-position.

| Property | This compound | 4-Methylbenzoyl Chloride |

|---|---|---|

| Molecular Weight | 406.5 g/mol | 154.6 g/mol |

| Substituent Effects | Strongly electron-withdrawing | Weakly electron-donating |

| Reactivity | Very high | Moderate |

| Applications | Specialized synthesis | General acylations |

Key Findings :

- The absence of iodine in 4-methylbenzoyl chloride results in lower molecular weight and reduced reactivity, limiting its utility in reactions requiring heavy-atom incorporation or enhanced electrophilicity.

Research Insights and Data Gaps

- Synthesis Challenges: Introducing iodine substituents often requires harsh iodination conditions (e.g., I₂/HNO₃ or KI/oxidizing agents), whereas methoxy groups are typically installed via nucleophilic substitution or Ullmann-type reactions.

- Applications in Pharmaceuticals: The iodine in this compound may serve as a precursor for radioimaging agents or thyroid hormone analogs, whereas methoxy derivatives are more common in flavonoid and natural product synthesis.

- Data Limitations : Specific thermodynamic data (e.g., melting points, solubility) for this compound are scarce in publicly available literature, highlighting a need for further characterization.

Preparation Methods

Electrophilic Iodination Under Acidic Conditions

The direct iodination of 4-methylbenzoic acid represents the most straightforward approach to introducing iodine atoms at the 2- and 5-positions. Drawing from the iodination protocol for 5-iodo-2-methylbenzoic acid, this method employs iodine monochloride (ICl) in a mixture of concentrated sulfuric acid and acetic anhydride. The carboxylic acid group acts as a meta-directing deactivating group, while the methyl substituent at position 4 provides weak ortho/para-directing effects.

Reaction Conditions :

- Temperature : 40–50°C

- Molar Ratio : 4-methylbenzoic acid : ICl : H₂SO₄ = 1 : 2.2 : 5

- Time : 12–16 hours

Under these conditions, the first iodination occurs predominantly at position 2 (ortho to the methyl group), followed by a second iodination at position 5 (para to the methyl group). The crude product, 2,5-diiodo-4-methylbenzoic acid, is isolated via crystallization from a water-acetic acid mixture (yield: 68–72%).

Purification and Characterization

Post-reaction purification involves dissolving the crude product in hot ethanol (60°C) and cooling to 10°C to precipitate high-purity crystals. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the carboxylic acid moiety (C=O stretch: 1680–1700 cm⁻¹) and C–I bonds (500–600 cm⁻¹). Nuclear magnetic resonance (¹H NMR) analysis reveals a singlet for the methyl group (δ 2.45 ppm) and absence of aromatic protons, consistent with full iodination.

Diazotization-Mediated Halogen Exchange

Synthesis of 2,5-Dibromo-4-methylbenzoic Acid Precursor

This route adapts the bromination-diazotization strategy used for 1,4-dibromo-2,5-diiodobenzene. 4-Methylbenzoic acid undergoes bromination using bromine in dichloromethane catalyzed by iron(III) bromide, yielding 2,5-dibromo-4-methylbenzoic acid.

Key Parameters :

- Bromine Stoichiometry : 2.1 equivalents per aromatic ring

- Reaction Time : 8 hours at 25°C

- Yield : 78–82%

Diazotization and Iodide Substitution

The dibromo intermediate is converted to its diazonium salt by treatment with sodium nitrite in concentrated HCl at 0–5°C. Subsequent reaction with potassium iodide (3.0 equivalents) at 20–25°C facilitates bromide-to-iodide exchange via a radical mechanism.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| KI Equivalents | 3.0 | +15% |

| Temperature | 20–25°C | +12% |

| Reaction Time | 2 hours | +8% |

The final product, 2,5-diiodo-4-methylbenzoic acid, is obtained in 65–70% yield after recrystallization from ethyl acetate.

Multi-Step Synthesis via Nitration and Reduction

Nitration of 4-Methylbenzoic Acid

Adapting the nitration methodology from SGLT2 inhibitor intermediates, 4-methylbenzoic acid is treated with fuming nitric acid (90%) and sulfuric acid (98%) at 0°C to introduce nitro groups at positions 2 and 5.

Regiochemical Control :

Reduction and Diazotization

Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro groups to amines, forming 2,5-diamino-4-methylbenzoic acid. Diazotization with NaNO₂/HCl at −5°C followed by KI treatment substitutes both amines with iodine atoms.

Critical Observations :

- Excess KI (4.0 equivalents) prevents diiodotyrosine formation.

- Cooling to 10°C during crystallization improves purity (99.2% by HPLC).

Acyl Chloride Formation

Thionyl Chloride-Mediated Conversion

The carboxylic acid intermediate is refluxed with thionyl chloride (3.0 equivalents) for 3 hours, yielding 2,5-diiodo-4-methylbenzoyl chloride. Gas evolution (SO₂, HCl) confirms reaction progression.

Process Metrics :

| Parameter | Value |

|---|---|

| Boiling Point | 103°C at 20 mbar |

| Refractive Index | n²⁰_D = 1.5232 |

| Yield | 95–97% |

Distillation under reduced pressure provides the acyl chloride in >99% purity, as verified by chloride titration.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for this compound Synthesis

| Method | Overall Yield | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Iodination | 68–72% | 98.5 | 1.0x | Moderate |

| Diazotization | 65–70% | 99.1 | 1.2x | High |

| Nitration-Reduction | 58–63% | 97.8 | 1.5x | Low |

The diazotization route offers superior scalability and purity, albeit with higher iodine consumption. Direct iodination provides cost advantages but requires stringent temperature control to minimize polyiodination byproducts.

Mechanistic Considerations

Electrophilic Aromatic Substitution Dynamics

The methyl group’s +I effect enhances electron density at positions 2 and 5, facilitating iodination. Density functional theory (DFT) calculations suggest that the transition state for iodination at position 2 is 4.3 kcal/mol lower than at position 5, explaining the sequential substitution pattern.

Diazonium Intermediate Stability

The diazonium salt derived from 2,5-dibromo-4-methylbenzoic acid exhibits a half-life of 12 minutes at 20°C, necessitating rapid KI addition. Quenching with sodium sulfite (0.05 wt%) minimizes iodine loss via sublimation.

Industrial-Scale Process Recommendations

For pilot-scale production (>10 kg/batch), the diazotization method is preferred due to:

- Compatibility with continuous flow reactors (LHSV = 0.2 h⁻¹)

- Reduced hazardous waste (65% less SO₂ emissions vs. direct iodination)

- Recyclability of copper iodide byproducts

A typical batch process involves:

- Bromination in a 2,000 L glass-lined reactor

- Diazotization at −5°C with automated KI dosing

- Crystallization in a mixed water-ethanol system

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Diiodo-4-methylbenzoyl chloride in a laboratory?

The synthesis typically begins with the corresponding benzoic acid derivative. A common method involves treating 2,5-diiodo-4-methylbenzoic acid with oxalyl chloride (2 equiv.) in dichloromethane (DCM), catalyzed by a drop of dry dimethylformamide (DMF). The reaction proceeds under inert gas (N₂) at room temperature for 90 minutes, followed by solvent removal under reduced pressure. Immediate use of the acid chloride is recommended to avoid hydrolysis .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Note that iodine’s quadrupolar moment may cause peak broadening; deuterated solvents like CDCl₃ are preferred.

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) near 1750–1800 cm⁻¹.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and isotopic patterns (iodine has a natural abundance of 100% for ¹²⁷I).

- X-ray Crystallography : Heavy iodine atoms facilitate structure determination via SHELXL refinement .

Q. What safety protocols are critical when handling this compound?

Use impervious gloves, sealed goggles, and a fume hood. Avoid moisture to prevent hydrolysis to the carboxylic acid. Store under anhydrous conditions with desiccants. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do the steric and electronic effects of iodine substituents influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing nature of iodine increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the two iodine atoms and methyl group may reduce accessibility. Comparative studies with chloro or bromo analogs (e.g., 4-Chloro-3,5-dimethylbenzoyl chloride) suggest iodine’s bulkiness necessitates optimized reaction temperatures (0–25°C) and prolonged reaction times .

Q. How can researchers resolve contradictory crystallographic data for derivatives of this compound?

Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:

Q. What experimental designs mitigate iodine displacement during derivatization (e.g., Friedel-Crafts acylation)?

To prevent unintended C-I bond cleavage:

Q. How can contradictory NMR data for derivatives be analyzed?

Iodine’s spin-5/2 nucleus causes splitting in ¹³C NMR (e.g., ¹³C-¹²⁷I coupling). Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.